2-(4-chloro-2-methylphenoxy)-N-ethylpropanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-ethylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broadleaf weeds. The structure of this compound includes a phenoxy group substituted with chlorine and methyl groups, making it a derivative of phenoxyacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-ethylpropanamide typically involves the etherification of 4-chloro-2-methylphenol with an appropriate alkylating agent, followed by amidation. One common method includes the following steps:
Etherification: 4-chloro-2-methylphenol is reacted with an alkyl halide (such as ethyl bromide) in the presence of a base (like potassium carbonate) to form 2-(4-chloro-2-methylphenoxy)ethane.
Amidation: The resulting ether is then reacted with ethylamine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under appropriate conditions.
Major Products
Oxidation: Products may include phenoxyacetic acid derivatives.
Reduction: Products may include ethylamine derivatives.
Substitution: Products may include various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-ethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-ethylpropanamide involves its interaction with specific molecular targets in plants. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death. This compound affects the auxin signaling pathway, disrupting normal cellular processes and causing the plant to “grow to death.”
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): Another phenoxy herbicide with similar herbicidal properties.
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar applications.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-ethylpropanamide is unique due to its specific substitution pattern and the presence of an amide group, which may confer different physicochemical properties and biological activities compared to other phenoxy herbicides.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-ethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-4-14-12(15)9(3)16-11-6-5-10(13)7-8(11)2/h5-7,9H,4H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEOUMPUADYWQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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